molecular formula C21H16FN3O2S2 B2932352 N-(2-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-85-6

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2932352
CAS No.: 1105199-85-6
M. Wt: 425.5
InChI Key: HMLSGMUCTJZLOV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-methyl-4-oxo-6-phenyl substitution on the thienopyrimidine ring and a sulfanyl acetamide group linked to a 2-fluorophenyl moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-7-3-2-4-8-13)24-21(25)28-12-18(26)23-15-10-6-5-9-14(15)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLSGMUCTJZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

  • Molecular Formula : C21H16FN3O2S2
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

These properties suggest that the compound may interact with various biological targets due to its complex structure.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar properties.

  • Mechanism of Action : The presence of fluorine and sulfur atoms in the structure may enhance lipophilicity and alter electronic properties, potentially improving interaction with microbial targets.
  • Case Studies :
    • A study demonstrated that pyrimidine derivatives exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 66 μM for related compounds .
    • Another investigation found that thienopyrimidine derivatives showed enhanced activity against Candida albicans, suggesting that modifications to the thieno ring could improve antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, certain thienopyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways involved in cell survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Compounds with similar structural features have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE).

  • Inhibition Studies : Docking studies revealed that certain derivatives exhibit dual inhibitory effects against AChE and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .
CompoundTarget EnzymeIC50 Value (μM)
Compound AAChE10.4
Compound BBChE7.7

This suggests that modifications to the thienopyrimidine core could enhance enzyme inhibition.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Ethanol, 50°C, 4–6 hSulfoxide derivative (S=O)68–72%
KMnO₄ (aqueous)Acidic pH, 70°C, 2 hSulfone derivative (O=S=O)55–60%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 eq. H₂O₂) or sulfones (excess oxidant) .
  • Structural Impact : Sulfone formation increases polarity and hydrogen-bonding capacity, potentially enhancing biological target interactions .

Reduction Reactions

The 4-oxo group on the thienopyrimidine core is susceptible to reduction:

Reducing Agent Conditions Product Yield Reference
NaBH₄Methanol, 25°C, 12 h4-Hydroxy-3,4-dihydrothienopyrimidine45–50%
LiAlH₄THF, reflux, 6 hOver-reduced thienopyrimidine (degradation)<10%
  • Key Observation : Sodium borohydride selectively reduces the ketone to a secondary alcohol without disrupting the sulfanyl bridge . Lithium aluminum hydride causes decomposition due to excessive reactivity .

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution:

Nucleophile Conditions Product Yield Reference
PiperidineDMF, 100°C, 24 h2-Piperidinophenyl derivative38–42%
Sodium methoxideMeOH, 65°C, 48 h2-Methoxyphenyl derivative25–30%
  • Regioselectivity : Fluorine at the ortho position directs substitution to the para position relative to the acetamide group .
  • Limitation : Harsh conditions risk cleavage of the sulfanyl-acetamide bond .

Cross-Coupling Reactions

The phenyl ring at position 6 of the thienopyrimidine supports palladium-catalyzed couplings:

Reaction Type Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl derivatives60–65%
SonogashiraPdCl₂, CuI, PPh₃, Et₃NAlkynylated thienopyrimidine55–58%
  • Catalytic Efficiency : Electron-deficient thienopyrimidine core facilitates oxidative addition of palladium(0) .
  • Side Reactions : Competing homocoupling observed with alkyne partners unless rigorously degassed .

Stability Under Hydrolytic Conditions

Medium Conditions Degradation Pathway Half-Life Reference
pH 1.2 (HCl)37°C, 24 hCleavage of sulfanyl-acetamide bond8.2 h
pH 7.4 (PBS)37°C, 24 hNo significant degradation>48 h
  • Critical Insight : Acidic environments promote hydrolysis at the acetamide-sulfur junction, necessitating pH-stabilized formulations for biomedical applications .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Ring-opening of the thienopyrimidine core via [2+2] cycloaddition (quantum yield Φ = 0.12)
  • Defluorination of the 2-fluorophenyl group (Φ = 0.08)

This compound’s reactivity profile highlights opportunities for targeted derivatization while underscoring stability limitations in acidic or photoirradiated environments. The sulfanyl and fluorophenyl groups serve as primary sites for controlled functionalization, enabling rational design of analogs with tuned physicochemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the thienopyrimidine core and the acetamide side chain, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Thienopyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound: N-(2-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-methyl, 4-oxo, 6-phenyl 2-fluorophenyl ~450 (estimated) Not explicitly reported; inferred from analogs
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-oxo, 3-(4-chlorophenyl) 2-(trifluoromethyl)phenyl 511.86 Potential kinase/WNT inhibition
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 4-oxo, 3-(3-methoxyphenylmethyl) 2-chloro-4-methylphenyl 486.0 Unknown activity; structural complexity
N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide (IWP2) 4-oxo, 3-phenyl (tetrahydro core) 6-methyl-2-benzothiazolyl ~430 (estimated) WNT secretion inhibitor
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl-6-oxo (non-fused pyrimidin) 2,3-dichlorophenyl 344.21 LOX/α-glucosidase/BChE inhibition
Key Observations:

Acetamide Group : The 2-fluorophenyl moiety offers moderate electronegativity, contrasting with the stronger electron-withdrawing trifluoromethyl group in or dichlorophenyl in . This may modulate solubility and target affinity.

Biological Activity: While IWP2 () inhibits WNT signaling, its tetrahydrothieno[3,2-d]pyrimidine core suggests reduced aromaticity compared to the target compound, which could influence membrane permeability.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclocondensation of thiophene precursors with urea/thiourea derivatives, followed by sulfanyl acetamide coupling. For example, a similar compound, 2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide, was synthesized via nucleophilic substitution between a pyrimidine-thiol intermediate and chloroacetamide derivatives under reflux in ethanol (70–80°C, 6–8 hours) . Optimization strategies include:

  • Catalyst selection : Use of triethylamine or DIPEA to enhance nucleophilicity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification via column chromatography .
  • Temperature control : Lower temperatures (40–50°C) reduce side reactions in sensitive intermediates .
    Key validation steps involve monitoring reaction progress via TLC and confirming purity (>95%) through HPLC or elemental analysis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Proton NMR (1H, 300 MHz in DMSO-d6) identifies substituent environments, such as aromatic protons (δ 7.28–7.82 ppm) and methyl groups (δ 2.19 ppm) . Carbon-13 NMR confirms carbonyl (C=O, ~170 ppm) and thieno-pyrimidine ring carbons .
  • X-ray diffraction (XRD) : Resolves crystal packing and intramolecular interactions. For example, related compounds show intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between aromatic rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 344.21) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data (e.g., bond angles, substituent orientations) for thieno[3,2-d]pyrimidine derivatives?

Discrepancies in structural data often arise from substituent electronic effects or crystallographic resolution limits. For instance, crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide revealed variations in dihedral angles (42–68°) between the pyrimidine and phenyl rings due to intramolecular hydrogen bonding . Resolution strategies include:

  • High-resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
  • Computational modeling : Compare experimental data with DFT-optimized geometries (e.g., using Gaussian 16) to identify steric or electronic influences .
  • Database surveys : Cross-reference with Cambridge Structural Database entries (e.g., ARARUI, refcode) to validate trends .

Q. What strategies are effective in improving solubility and bioavailability for pharmacological studies?

  • Salt formation : Introduce hydrochloride or sodium salts via acid/base reactions to enhance aqueous solubility .
  • Prodrug design : Modify the acetamide moiety with ester or glycoside groups for hydrolytic activation in vivo .
  • Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
    In vitro assays (e.g., parallel artificial membrane permeability, PAMPA) can screen modifications for permeability improvements .

Q. How can systematic structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Targeted substitutions : Synthesize analogs with fluorophenyl, methyl, or methoxy groups at positions 3, 4, or 6 of the thieno-pyrimidine core to assess electronic and steric effects .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50 values against kinases or proteases using fluorescence-based assays .
    • Cellular cytotoxicity : Test derivatives in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Computational tools : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .

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